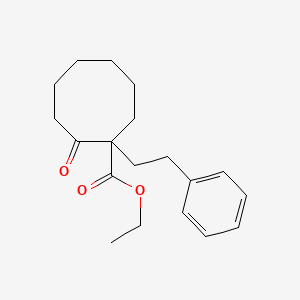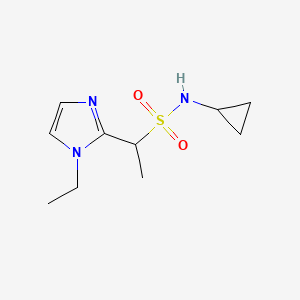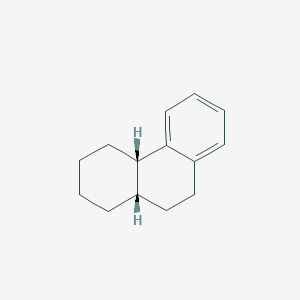
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of three methyl groups attached to the carbon atoms at positions 3, 4, and 5, and a carbonyl chloride group at position 1. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the reactants and products. The reaction mixture is often cooled to maintain a low temperature, which helps in controlling the reaction rate and improving the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of safety measures, such as proper ventilation and handling of hazardous chemicals, is crucial to prevent accidents and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be employed to reduce the compound.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction reactions, respectively.
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in various biological and chemical systems. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrazole: Lacks one methyl group compared to 3,4,5-Trimethyl-1H-pyrazole-1-carbonyl chloride.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Contains an iodine atom instead of a carbonyl chloride group.
3,5-Dimethylpyrazole: Lacks two methyl groups and the carbonyl chloride group.
Uniqueness
This compound is unique due to the presence of three methyl groups and a carbonyl chloride group, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
67514-64-1 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3,4,5-trimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3 |
InChI Key |
BROYEZNLOSQYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


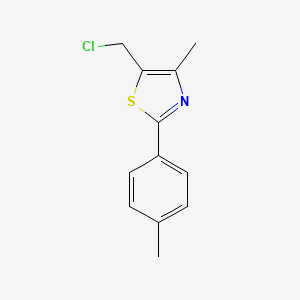
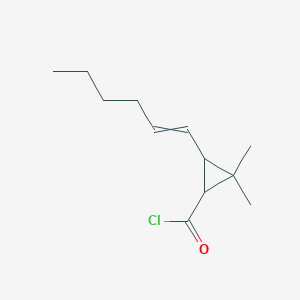

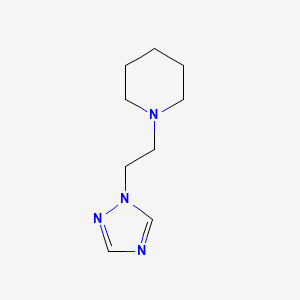
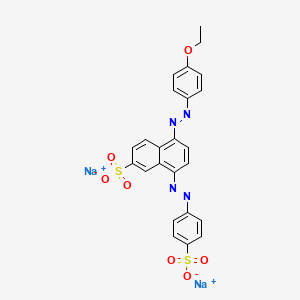


![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
